NovoSol Basal insulin
Description
Evolution of Insulin (B600854) Modification Strategies for Protracted Action
The initial challenge in insulin therapy was the short duration of action of early soluble insulin preparations, which required multiple daily injections. nih.govmdpi.com Scientists first sought to prolong insulin's effect by adding substances that would delay its absorption from the subcutaneous tissue.
In 1936, Hans Christian Hagedorn discovered that adding protamine, a protein from fish sperm, could extend insulin's effect. nih.govmdpi.comagamatrix.com This led to the development of Protamine Zinc Insulin (PZI) and later, in 1950, Neutral Protamine Hagedorn (NPH) insulin. nih.govnih.govmdpi.com NPH insulin is a suspension of crystalline protamine-insulin complexes that slowly dissolve after injection. nih.govnih.gov Around the same time, another strategy emerged involving the addition of zinc in varying concentrations to create the Lente series of insulins (Semilente, Lente, and Ultralente), which were suspensions of insulin crystals with different dissolution rates. nih.govoup.comnih.gov
These early suspension-based insulins represented a significant step forward but had limitations, including considerable variability in absorption and action. researchgate.net The next major evolution came with the application of protein engineering to create soluble basal insulin analogs with more predictable and prolonged action profiles. Two primary strategies emerged from this research: changing the insulin molecule's isoelectric point and attaching a fatty acid side chain. nih.govnih.govscispace.com
| Modification Strategy | Principle of Protracted Action | Example Insulin Type |
| Addition of Protamine | Forms a crystalline suspension with delayed dissolution at the injection site. mdpi.comnih.gov | Neutral Protamine Hagedorn (NPH) |
| Addition of Zinc | Creates zinc-insulin crystal suspensions with varying dissolution rates. nih.govnih.gov | Lente Insulins (e.g., Ultralente) |
| Isoelectric Point Shift | Modifying amino acids to make the insulin less soluble at physiological pH, causing it to precipitate upon injection and then slowly release into circulation. tandfonline.comjbclinpharm.org | Insulin Glargine |
| Fatty Acid Acylation | Attaching a fatty acid chain to the insulin molecule, which promotes reversible binding to albumin in the blood and subcutaneous tissue, forming a depot from which the insulin is gradually released. mdpi.comnovonordisk.comnih.gov | Insulin Detemir |
This table provides a summary of key strategies developed to extend the action of insulin.
Pioneering Efforts in Protein Engineering for Insulin Analogs
The ability to produce biosynthetic human insulin via recombinant DNA technology, first commercialized in 1982, opened the door for rational drug design. nih.govoup.com Scientists could now systematically alter the amino acid sequence of the insulin A and B chains to create analogs with desired properties. oup.come-dmj.orgdiabetesjournals.org This represented a paradigm shift from modifying the formulation to engineering the therapeutic protein itself. researchgate.netnih.gov
One pioneering approach involved altering the isoelectric point (pI) of the insulin molecule—the pH at which it has no net electrical charge and is least soluble. By substituting or adding charged amino acids, researchers could design an insulin analog that is soluble in an acidic formulation but precipitates into an amorphous depot upon injection into the neutral pH environment of the subcutaneous tissue. tandfonline.comjbclinpharm.orgdiabetesjournals.org This depot then slowly releases insulin monomers into the bloodstream. This principle was a key innovation in the development of the first generation of long-acting analogs. nih.govtandfonline.com
A second, distinct strategy involved the acylation of the insulin molecule. novonordisk.comnih.gov This approach, inspired by the natural transport function of albumin, involves covalently attaching a fatty acid chain to a specific amino acid on the insulin molecule, typically the lysine (B10760008) at position B29. mdpi.comnovonordisk.comnih.gov After injection, these acylated insulin analogs bind reversibly to the abundant albumin protein in both the subcutaneous tissue and the bloodstream. novonordisk.comnih.gov This binding creates a circulating and subcutaneous reservoir, effectively slowing the insulin's absorption and clearance, thereby prolonging its action. tandfonline.comnovonordisk.com The development of this fatty acid acylation technology was a significant breakthrough, leading to a new class of basal insulins. nih.gov
Position of NovoSol Basal Insulin in Early Analog Research
NovoSol Basal was an early, experimental basal insulin analog developed by Novo Nordisk that emerged from these pioneering protein engineering efforts. tandfonline.comnih.gov It was designed as a soluble, long-acting preparation, a significant departure from the then-dominant suspension-based NPH and Lente insulins. tandfonline.comnih.gov
The mechanism of protraction for NovoSol Basal was based on the isoelectric point shift strategy. tandfonline.comdiabetesjournals.org Its structure was modified from human insulin through the substitution of three amino acids: asparagine at position A21 was replaced with glycine (B1666218) (GlyA21), and two changes were made in the B-chain, with arginine replacing threonine at B27 (ArgB27) and the terminal threonine at B30 being removed (des-ThrB30). tandfonline.com These alterations were intended to make the molecule soluble in its formulation but less soluble at physiological pH, thereby slowing its absorption after subcutaneous injection. tandfonline.comdiabetesjournals.org
Pharmacokinetic studies in the late 1980s confirmed its long-acting properties. nih.govnih.gov NovoSol Basal was a notable step in the rational design of insulin analogs and conceptually similar to the later, successful development of insulin glargine, which also utilizes the principle of isoelectric point modification. tandfonline.comdiabetesjournals.orgresearchgate.net However, despite its innovative design, NovoSol Basal was ultimately found to be unsatisfactory for clinical development and was not commercialized. tandfonline.com It remains, however, a significant milestone in the historical development of basal insulin analogs, illustrating the early exploration of molecular engineering principles that would pave the way for future therapeutic proteins. nih.govtandfonline.com
| Analog | Company | Amino Acid Modifications from Human Insulin | Principle of Protraction |
| NovoSol Basal | Novo Nordisk | A21: Asn → GlyB27: Thr → ArgB30: Thr → removed | Isoelectric Point Shift tandfonline.comdiabetesjournals.org |
| Insulin Glargine | Sanofi (formerly Hoechst/Aventis) | A21: Asn → GlyB31: Addition of ArgB32: Addition of Arg | Isoelectric Point Shift nih.govmdpi.comjbclinpharm.org |
This table compares the structural modifications of NovoSol Basal and the subsequently developed Insulin Glargine, both of which were designed based on the isoelectric point shift principle.
Properties
CAS No. |
117442-98-5 |
|---|---|
Molecular Formula |
C16H14N2O6 |
Synonyms |
NovoSol Basal insulin |
Origin of Product |
United States |
Molecular Design and Structural Engineering of Novosol Basal Insulin
Amino Acid Substitutions and Terminal Modifications
The unique chemical structure of NovoSol Basal insulin (B600854) is defined by three key alterations compared to native human insulin: a substitution at position A21, a substitution at position B27, and an amidation at the C-terminus of the B-chain. core.ac.uknih.govportico.orgtandfonline.comresearchgate.netscispace.com These modifications were engineered to work in concert to create a soluble molecule at an acidic pH for formulation, which would then precipitate upon injection to form a long-acting depot. diabetesjournals.orgscispace.com
In NovoSol Basal, the asparagine residue normally found at position 21 of the A-chain (AsnA21) is replaced by a glycine (B1666218) residue. core.ac.uknih.govportico.org The primary purpose of this substitution is to enhance the chemical stability of the insulin analog, particularly in the acidic solution required for its formulation. scispace.comnih.govnih.gov Native insulin is chemically unstable in acidic conditions, as the AsnA21 residue is prone to deamidation, a chemical degradation that can lead to the formation of covalent dimers and reduce the product's integrity. nih.govnih.gov By replacing the acid-sensitive asparagine with the chemically stable glycine, this degradation pathway is prevented, ensuring the stability of the molecule during storage in its acidic formulation. scispace.comnih.gov
A critical modification in NovoSol Basal is the replacement of the neutral threonine residue at position B27 of the B-chain with a basic arginine residue. core.ac.uknih.gov The introduction of arginine, an amino acid with a positively charged side chain at physiological pH, was a deliberate strategy to increase the net positive charge of the insulin molecule. core.ac.uknih.govnih.gov This change is a key contributor to shifting the isoelectric point of the protein. scispace.comnih.gov
The third modification is the amidation of the C-terminal threonine at position B30 of the B-chain. core.ac.uknih.govportico.org In this chemical alteration, the terminal carboxyl group (-COOH), which carries a negative charge at physiological pH, is converted to an amide group (-CONH2). core.ac.uknih.gov This amidation effectively removes a negative charge from the molecule, which complements the addition of a positive charge from the ArgB27 substitution. core.ac.uknih.govnih.gov This modification was one of the early strategies employed by Novo Nordisk to increase the isoelectric point of insulin. nih.gov
Table 1: Molecular Modifications in NovoSol Basal Insulin
| Modification Location | Original Residue/Group | New Residue/Group | Primary Purpose |
|---|---|---|---|
| A-Chain Position 21 | Asparagine (Asn) | Glycine (Gly) | Enhance chemical stability in acidic solution by preventing deamidation. nih.govnih.gov |
| B-Chain Position 27 | Threonine (Thr) | Arginine (Arg) | Introduce a positive charge to increase the isoelectric point. core.ac.uknih.govnih.gov |
| B-Chain C-Terminus | Carboxyl (-COOH) | Amide (-CONH2) | Remove a negative charge to further increase the isoelectric point. core.ac.uknih.govnih.gov |
Arginine Substitution at B27 (ArgB27)
Impact of Molecular Modifications on Isoelectric Point
The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For native human insulin, the pI is approximately 5.4, making it least soluble at this acidic pH. nih.govuspharmacist.com The core design principle of NovoSol Basal was to shift this pI towards a neutral pH. nih.govportico.orgdiabetesjournals.org
The combination of the ArgB27 substitution (adding a positive charge) and the ThrB30-NH2 amidation (removing a negative charge) significantly increases the net positive charge of the insulin analog. core.ac.uknih.gov This elevation of charge shifts the isoelectric point from 5.4 to a value closer to the neutral physiological pH of 7.4. core.ac.ukdiabetesjournals.orgnih.gov
This engineered shift in the pI is the basis for its prolonged action. diabetesjournals.orgscispace.com NovoSol Basal was formulated as a clear, soluble solution at an acidic pH. nih.govnih.gov Upon subcutaneous injection into tissue with a neutral pH of approximately 7.4, the insulin analog's environment surpasses its new, higher isoelectric point. core.ac.uknih.gov This change in pH causes the molecule to become insoluble and precipitate, forming a microcrystalline depot at the injection site. nih.govscispace.com The active insulin monomers are then slowly and gradually released from this depot into the bloodstream, resulting in a protracted and sustained metabolic effect. core.ac.ukuspharmacist.com
Influence of Zinc Ions on Higher-Order Assembly
The self-association of insulin into stable hexameric structures is a well-established characteristic, fundamentally influenced by the presence of zinc ions. nih.govnih.govuspharmacist.com In the pancreas, insulin is stored in this hexameric form. uspharmacist.com Pharmaceutical formulations of insulin have long utilized zinc to stabilize these higher-order assemblies. nih.govnih.gov
For basal insulin analogs that rely on precipitation, such as the conceptually similar insulin glargine, zinc ions play a crucial role in stabilizing the subcutaneous depot. nih.gov The zinc ions promote and stabilize the formation of insulin hexamers within the precipitate. nih.govnih.gov This hexameric assembly is significantly larger and more stable than the monomeric or dimeric forms of insulin, and it must first dissociate before the monomers can be absorbed into the circulation. uspharmacist.com By promoting the formation of a stable, zinc-coordinated hexamer depot, the rate of dissolution and subsequent absorption is further delayed, contributing significantly to the prolonged and peakless action profile desired for a basal insulin. nih.govscispace.com
Physicochemical Principles of Protraction Mechanism for Novosol Basal Insulin
pH-Dependent Solubility and Precipitation Dynamics
The foundation of NovoSol Basal's extended action lies in its engineered solubility characteristics, which are highly sensitive to pH changes. nih.govnih.govdoi.org
Formulation in Acidic Solution
NovoSol Basal was formulated as a clear, soluble solution at an acidic pH. nih.govdoi.org This was achieved through specific amino acid substitutions, including the introduction of arginine at position B27 and amidation of the C-terminus of the B-chain. nih.govdoi.org These modifications alter the molecule's isoelectric point (pI), the pH at which the molecule has no net electrical charge. nih.govdiabetesjournals.org By shifting the pI towards a more neutral pH compared to native human insulin (B600854) (pI ≈ 5.4), the analogue becomes readily soluble in an acidic formulation. nih.govrssdi.in This principle of formulating a soluble insulin at an acidic pH that precipitates at physiological pH was a key innovation for creating long-acting insulins. nih.govdoi.orggoogle.com
Microcrystal Formation at Physiological pH
Upon subcutaneous injection, the acidic formulation of NovoSol Basal is neutralized by the physiological pH of the surrounding tissue (approximately 7.4). nih.govnih.govdoi.org This shift in pH causes the insulin analogue to become less soluble and precipitate out of solution, forming a depot of microcrystals at the injection site. nih.govnih.govdoi.orgresearchgate.net Research has indicated that these crystals are less than 5 micrometers (µm) in size. nih.gov This formation of a microprecipitate is the primary mechanism that retards the absorption of the insulin from the subcutaneous tissue into the bloodstream, thereby prolonging its action. nih.govproteopedia.orgbioline.org.breuropa.eutga.gov.au The slow and steady release of insulin monomers from these micro-precipitates is designed to mimic the body's natural basal insulin secretion. proteopedia.orgbioline.org.br
Oligomerization and Self-Association Properties
Beyond precipitation, the self-association properties of NovoSol Basal, specifically its ability to form stable oligomeric structures, are critical to its protraction mechanism.
Hexamer Stabilization and Dissociation Kinetics
Like human insulin, NovoSol Basal is designed to self-associate into hexamers, which are complexes of six insulin molecules. nih.gov The stability of these hexamers in the subcutaneous depot is a key determinant of the duration of action. The protraction mechanism relies on the slow dissociation of these stable hexameric structures into dimers and finally into monomers, which are the biologically active form that can be absorbed into the circulation. nih.govrcsb.org The amino acid modifications in NovoSol Basal, specifically the GlyA21, ArgB27 substitutions, and B30 amidation, were engineered to create a soluble, long-acting analogue with these properties. nih.govdoi.orgcore.ac.uk While detailed kinetic data for NovoSol Basal specifically is limited, the general principle for such analogues is that a slower dissociation rate from the hexameric state leads to a more prolonged effect. biorxiv.org
Role of Zinc Coordination in Depot Stabilization
The formation and stabilization of insulin hexamers are critically dependent on the coordination of zinc ions. nih.goveuropa.euacs.org Formulations of long-acting insulins, including NovoSol Basal, incorporate zinc to promote and stabilize these hexameric assemblies within the subcutaneous precipitate. nih.govresearchgate.net After injection, these zinc-stabilized hexamers form the core of the microcrystalline depot. The gradual dissociation of zinc from the hexamers is a rate-limiting step in the breakdown of the depot, controlling the release of insulin monomers. nih.gov This zinc-mediated stabilization further enhances the protraction of the insulin's effect, ensuring a slow and sustained release from the injection site. nih.govnih.gov
Crystal Morphology and Size Characterization
The physical characteristics of the precipitated depot, such as crystal morphology and size, have a significant impact on the absorption kinetics of NovoSol Basal.
Studies have shown that after injection, NovoSol Basal forms crystals that are less than 5 µm in size. nih.gov The size and shape of these crystals influence the surface area available for dissolution, which in turn affects the rate of insulin absorption. diabetesonthenet.com Variations in crystal morphology, such as whether the precipitate is amorphous or crystalline, can lead to different pharmacokinetic profiles. researchgate.net For NovoSol Basal, the formation of subcutaneous crystals was a defining feature of its mechanism, although it was also noted as a potential cause for variability and local reactions during its clinical development. researchgate.netcore.ac.uk The time for 50% of the injected radio-labelled NovoSol Basal to disappear from the depot (T₅₀%) was found to be significantly longer than that of a long-acting human insulin suspension, demonstrating its prolonged absorption profile. nih.gov
Table 1: Physicochemical Properties and Protraction Mechanism of NovoSol Basal
| Feature | Description | Reference |
|---|---|---|
| Formulation pH | Acidic, ensuring solubility in the vial. | nih.govdoi.org |
| Isoelectric Point (pI) | Shifted towards neutral pH compared to human insulin. | nih.govdiabetesjournals.org |
| Post-Injection State | Forms microcrystals at physiological pH (≈7.4). | nih.govnih.govdoi.orgresearchgate.net |
| Crystal Size | < 5 µm. | nih.gov |
| Primary Oligomeric State | Hexamer. | nih.gov |
| Stabilizing Agent | Zinc ions, which promote and stabilize hexamer formation. | nih.govresearchgate.net |
| Release Mechanism | Slow dissociation of zinc-stabilized hexamers into absorbable monomers from the microcrystalline depot. | nih.govrcsb.orgnih.gov |
Preclinical Pharmacokinetic and Pharmacodynamic Characterization of Novosol Basal Insulin
Absorption Kinetics in Animal Models
The absorption of insulin (B600854) icodec from the subcutaneous depot is significantly protracted. oup.com This delay is achieved through a combination of mechanisms involving its molecular structure. Following subcutaneous injection, insulin icodec is thought to form multi-hexameric aggregates, which slowly dissociate. oup.com The primary mechanism for its slow absorption is the strong, reversible binding of icodec monomers to endogenous albumin at the injection site. oup.com This creates a local depot from which the insulin is gradually released into the circulation. nih.gov
In vitro studies simulating conditions at the injection site have shown that icodec has a high affinity for albumin. nih.govswissmedic.ch This binding sequesters the molecule, delaying its entry into the bloodstream. oup.com Pharmacokinetic studies in pigs following subcutaneous administration confirm a slow absorption process. swissmedic.ch Furthermore, the molecule's design, which includes a C20 fatty diacid, is critical for this high-affinity albumin binding and the resulting slow absorption kinetics. acs.org
Duration of Action Analysis in Non-Human Species
Preclinical studies in various animal models have demonstrated the ultra-long-acting profile of insulin icodec. The pharmacokinetic properties were evaluated in rats, dogs, and pigs, showing a consistently extended half-life compared to conventional insulins. swissmedic.chacs.org
After intravenous administration, the terminal half-life of insulin icodec was found to be significantly longer than older insulins, with values of approximately 25-28 hours in rats, 45 hours in pigs, and 61 hours in dogs. swissmedic.ch This extended duration in circulation is a direct result of its molecular design, which combines high albumin binding with reduced insulin receptor-mediated clearance. nih.govswissmedic.ch In vitro stability tests in plasma from different species showed that the stability of insulin icodec was highest in dog plasma, followed by human and minipig plasma, and then rat plasma. researchgate.net
Potency and Glucose-Lowering Effects in Preclinical Models
Despite its significantly reduced affinity for the insulin receptor, insulin icodec demonstrates robust glucose-lowering capabilities in preclinical models. oup.comoup.com In vivo pharmacology studies were conducted in normoglycemic dogs and pigs, as well as in diabetic rat models. swissmedic.ch
In Zucker Diabetic Fatty (ZDF) rats, insulin icodec dose-dependently lowered HbA1c levels, with an estimated potency of 40-50% compared to Neutral Protamine Hagedorn (NPH) insulin. swissmedic.ch Dose-related decreases in blood glucose were observed in both rats and dogs, with the maximum effect occurring at 2-8 hours in rats and 12-18 hours in dogs. swissmedic.ch Although NPH insulin induced more pronounced initial decreases in blood glucose, hypoglycemic events were more frequent with NPH insulin compared to equivalent doses of insulin icodec in a 52-week rat study. swissmedic.ch These findings confirm that insulin icodec is a potent glucose-lowering agent with a prolonged and steady effect in animal models. acs.org
Receptor Binding and Signaling Pathway Interactions (In Vitro Studies)
A series of in vitro assays were performed to characterize the biological properties of insulin icodec at the molecular and cellular level. nih.govresearchgate.netnih.gov
Insulin icodec exhibits a markedly lower binding affinity for the human insulin receptor (IR) compared to native human insulin (HI). nih.govswissmedic.ch This reduced affinity is a key design feature that contributes to its long half-life by slowing receptor-mediated clearance. nih.gov The presence of human serum albumin (HSA) further reduces the apparent binding affinity due to the high degree of protein binding. swissmedic.ch
In vitro studies showed that the affinity of insulin icodec for the human IR-A isoform was approximately 0.5% relative to human insulin in the absence of albumin, and this dropped to 0.03% in the presence of 1.5% HSA. oup.com For the IR-B isoform, the relative affinity was 0.78% without HSA. europa.eu Studies also demonstrated a similarly low binding affinity for IR-A and IR-B isoforms from various animal species, including rats and pigs, with no significant differences in affinity between the two isoforms. swissmedic.cheuropa.eu The affinity for the structurally related insulin-like growth factor-1 receptor (IGF-1R) was also measured and found to be proportionately lower than its binding to the IR. nih.govdiabetesjournals.org
| Receptor | Condition | Relative Affinity (% of Human Insulin) | Source |
|---|---|---|---|
| Human IR-A | No Albumin | 0.50% | oup.comeuropa.eu |
| Human IR-A | 1.5% HSA | 0.03% | oup.com |
| Human IR-B | No Albumin | 0.78% | europa.eu |
| Human IR (general) | Not Specified | <1% | swissmedic.ch |
| Human IGF-1R | Not Specified | Proportionately lower than IR affinity | nih.govdiabetesjournals.org |
Despite its low receptor binding affinity, insulin icodec acts as a full and specific agonist at the human insulin receptor. oup.comdiabetesjournals.org In vitro studies have demonstrated that it activates the same dose-dependent, post-receptor signaling pathways as human insulin. nih.govdiabetesjournals.org This includes the phosphorylation of the insulin receptor itself and key downstream signaling molecules such as protein kinase B (AKT) and extracellular-regulated kinase (ERK). oup.comdiabetesjournals.org
The activation of these pathways translates to full metabolic activity in cellular models. diabetesjournals.org Functional assays have shown that insulin icodec stimulates glucose uptake, lipogenesis in fat cells, and glycogen (B147801) synthesis in liver cells in a manner similar to human insulin. nih.govdiabetesjournals.org For instance, in human SGBS adipocytes, insulin icodec activated glucose uptake, and in rat hepatocytes, it induced a dose-dependent accumulation of glycogen with the same maximal response as human insulin. nih.goveuropa.eu
The mitogenic potential of insulin icodec was evaluated in various cell lines to ensure a safety profile comparable to human insulin. researchgate.net Native insulin has inherent cell proliferative effects, making it crucial to assess the balance between metabolic and mitogenic actions for any new analog. nih.gov
| Cell Line | Assay | Relative Potency (% of Human Insulin) | Source |
|---|---|---|---|
| Various Human Cells | Mitogenic Effect | Low | nih.govresearchgate.net |
| MCF-7, HMEC, COLO-205 | Mitogenic Activity | ≤2% | swissmedic.chdiabetesjournals.org |
| Human SGBS Adipocytes | Glucose Uptake (Metabolic) | 0.16% (in 0.1% HSA) | europa.eu |
| Various Cell Lines | Metabolic:Mitogenic Ratio | Comparable to Human Insulin | swissmedic.choup.com |
Comparative Molecular and Mechanistic Analyses of Novosol Basal Insulin
Structural and Physicochemical Comparison with Insulin (B600854) Glargine
NovoSol Basal insulin and insulin glargine both emerged from research efforts to create long-acting insulin analogs by modifying the insulin molecule to achieve low solubility at physiological pH, thereby enabling post-injection precipitation doi.orgnih.govnih.gov. This strategy aims to create a subcutaneous depot from which insulin is slowly released nih.goveuropa.eu.
Similarities in Isoelectric Precipitation Strategy
Both this compound and insulin glargine utilize the principle of isoelectric precipitation to achieve a protracted release profile doi.orgnih.goveuropa.eudiabetesjournals.org. Human insulin has an isoelectric point (pI) of approximately 5.4 europa.euproteopedia.orgjmb.or.kr. By altering the amino acid sequence, both analogs shift their isoelectric point towards a more neutral pH, causing them to be soluble in an acidic formulation but precipitate upon subcutaneous injection into the neutral environment of the subcutis (pH ~7.4) doi.orgnih.goveuropa.eujmb.or.krdiabetesjournals.orgresearchgate.net. This forms a long-lived microcrystalline depot at the injection site, from which insulin is slowly absorbed into the circulation, delaying its action and extending its duration nih.goveuropa.eujmb.or.krresearchgate.netbiorxiv.org. This approach bypasses the need for resuspension, a common issue with older insulin suspensions doi.orgnih.gov. NovoSol Basal was notably the first insulin analog to employ this specific mechanism of protraction doi.orgnih.gov.
Differences in Amino Acid Modifications
Despite sharing the isoelectric precipitation strategy, this compound and insulin glargine achieve their altered physicochemical properties through distinct amino acid modifications.
This compound is characterized by two amino acid substitutions and an amidation of the C-terminal of the human insulin B chain. Specifically, it involves the substitution of glutamate (B1630785) B27 with arginine (GluB27→Arg), and the replacement of glycine (B1666218) A21 with asparagine (GlyA21→Asn), alongside the amidation of threonine B30 (ThrB30–NH2) nih.govnih.gov.
Insulin Glargine (Insulin Glargine U100) incorporates different structural changes. It involves the substitution of asparagine at position A21 with glycine (AsnA21→Gly) and the addition of two arginine residues (ArgB31 and ArgB32) to the C-terminus of the B chain europa.euproteopedia.orgjmb.or.krbiorxiv.orgmdpi.comresearchgate.nettandfonline.com. These modifications shift insulin glargine's isoelectric point from human insulin's pI of 5.4 to approximately 6.7 proteopedia.orgjmb.or.krresearchgate.netmdpi.com.
A comparison of the amino acid modifications is presented in the table below:
Table 1: Amino Acid Modifications in this compound and Insulin Glargine
| Insulin Analog | A-chain Modification | B-chain Modification |
| This compound | GlyA21→Asn nih.govnih.gov | GluB27→Arg and ThrB30–NH2 (amidation of C-terminal B chain) nih.govnih.gov |
| Insulin Glargine | AsnA21→Gly europa.euproteopedia.orgjmb.or.krbiorxiv.orgmdpi.comresearchgate.net | Addition of two arginines (ArgB31, ArgB32) to C-terminus europa.euproteopedia.orgjmb.or.krresearchgate.netbiorxiv.orgmdpi.comresearchgate.nettandfonline.com |
Mechanistic Contrasts with Neutral Protamine Hagedorn (NPH) Insulin
This compound and NPH insulin, both developed to provide a basal insulin effect, employ fundamentally different mechanisms of protraction.
NPH insulin (Neutral Protamine Hagedorn), also known as isophane insulin, is an intermediate-acting insulin that achieves its prolonged action through the formation of an insoluble suspension patsnap.comclevelandclinic.orgmims.comdiabetesonthenet.com. It is formulated by combining human insulin with protamine, a basic protein, and zinc, at a neutral pH patsnap.comdiabetesonthenet.comnih.gov. This combination results in the formation of insulin-protamine crystals (isophane suspension) that dissolve slowly after subcutaneous injection patsnap.comdiabetesonthenet.comnih.gov. The protamine component delays the release of insulin from the injection site, thereby mimicking basal insulin secretion patsnap.com. However, NPH insulin is known for its relatively high intra-patient variability and often requires twice-daily dosing due to its duration of action and peak profile doi.orgdiabetesjournals.orgdiabetesjournals.orgnih.govdrugbank.com.
In contrast, This compound achieves its prolonged action by shifting its isoelectric point, causing it to precipitate as amorphous particles or crystals upon injection into the physiological pH of the subcutaneous tissue doi.orgnih.govdiabetesjournals.orgdiabetesjournals.orgnih.gov. This precipitation forms a depot from which the insulin is slowly absorbed doi.orgnih.govnih.gov. Unlike NPH, NovoSol Basal is injected as a soluble, slightly acidic formulation doi.orgnih.gov. This mechanistic difference in how the subcutaneous depot is formed and dissolved contributes to distinct pharmacokinetic and pharmacodynamic profiles. While NPH relies on a pre-formed suspension with protamine, NovoSol Basal utilizes an inherent molecular property change to form a precipitate in situ doi.orgnih.govpatsnap.com.
Preclinical Pharmacokinetic/Pharmacodynamic Differences with Other Basal Analogs
Preclinical studies of this compound demonstrated its ability to achieve prolonged absorption compared to human ultralente insulin nih.govdiabetesjournals.orgnih.gov. For instance, the time elapsed until 50% of injected radiolabeled NovoSol Basal disappeared from the depot (T50%) was significantly longer than that of Ultratard HM (a long-acting human insulin), specifically 35.3 hours versus 25.5 hours nih.gov.
While NovoSol Basal showed less within-patient variation compared to Ultratard HM, it still exhibited high between-patient variability nih.govnih.gov. Despite its prolonged absorption, preclinical studies indicated that NovoSol Basal required double the dose for comparable glycemic control compared to human ultralente nih.gov. Furthermore, its development was ultimately discontinued (B1498344) due to issues such as reduced bioavailability and local inflammatory reactions observed in preclinical and early clinical assessments nih.govdiabetesjournals.org.
In comparison, later basal insulin analogs, such as insulin glargine and insulin detemir , were developed using different or refined protraction mechanisms to address the limitations of earlier formulations. Insulin glargine, similar in concept to NovoSol Basal in its use of isoelectric precipitation, has demonstrated a peakless, long-lasting action profile with more reproducible pharmacokinetics than NPH diabetesjournals.orgdrugbank.com. Insulin glargine typically has an onset of action around 4 to 6 hours and a broad peak of activity lasting approximately 24 hours drugbank.comtaylorandfrancis.comresearchgate.netresearchgate.net. Insulin detemir, another basal analog, achieves its prolonged action through dimerization and reversible binding to albumin in the subcutaneous depot and in circulation doi.orgnih.govdiabetesjournals.orgwikipedia.org. These newer basal analogs, including insulin glargine U300 and insulin degludec, have further increased duration of action and/or decreased day-to-day variability of the glucose-lowering profile doi.orgnih.govresearchgate.net.
The preclinical findings for NovoSol Basal highlighted its potential as a long-acting insulin, but also underscored the challenges in optimizing such analogs for clinical use, leading to the pursuit of other basal insulin strategies with improved profiles regarding potency, variability, and local tolerability.
Compound Names and PubChem CIDs
Challenges in Early Analog Development and Research Implications
Mechanistic Basis of Reduced Bioavailability in Preclinical Models
The primary mechanism for prolonging the action of NovoSol Basal involved the crystallization of insulin (B600854) molecules upon injection into the neutral pH subcutaneous environment from its acidic formulation diabetesjournals.orgdoi.org. This crystallization was designed to retard the absorption of insulin into the circulation, thereby providing a sustained release diabetesjournals.org. While NovoSol Basal demonstrated prolonged absorption characteristics, exhibiting a t50 percent (time for 50% of insulin to disappear from the injection site) of 35.3 hours compared to 25.5 hours for Ultratard HM in a study involving insulin-dependent diabetics, it paradoxically required double the dose for comparable glycemic control core.ac.ukjwatch.org.
Table 1: Absorption Characteristics of Basal Insulins in Early Studies
| Insulin Type | t50 percent (hours) jwatch.org | Comments |
| NovoSol Basal | 35.3 | Achieved prolonged absorption but required double the dose for comparable glycemic control; high inter-individual variability core.ac.ukjwatch.org. |
| Ultratard HM | 25.5 | Standard long-acting insulin for comparison in early studies jwatch.org. |
Biological Interactions Leading to Tissue Reactivity
A significant hurdle in the development of NovoSol Basal insulin was its association with local inflammatory reactions and local site reactions at the injection site diabetesjournals.orgcore.ac.uk. This tissue reactivity was a critical factor leading to the discontinuation of its development diabetesjournals.org.
The underlying mechanism for the local tissue responses was linked to the formation of insulin precipitates or crystals within the subcutaneous tissue diabetesjournals.orgdoi.org. When the acidic solution of NovoSol Basal was injected into the neutral pH environment of the subcutis, the insulin molecules crystallized diabetesjournals.orgdoi.org. While this precipitation was intended to create a depot for slow absorption, the nature, size, or specific characteristics of these precipitates, possibly influenced by the GlyA21ArgB27ThrB30 insulin amide modifications, elicited an inflammatory response in the surrounding subcutaneous tissue diabetesjournals.orgcore.ac.ukdoi.org. This contrasts with more successful later-generation basal insulin analogs, such as insulin glargine, which also utilize a precipitation mechanism but have demonstrated better tissue compatibility and are soluble in their acidic formulation before precipitating at physiological pH doi.orgjocmr.org.
The challenges encountered with NovoSol Basal, particularly concerning its local tissue reactivity and diminished potency, had profound implications for subsequent insulin analog drug development diabetesjournals.orgcore.ac.uk. These experiences underscored the necessity for new insulin analogs to not only achieve desired pharmacokinetic profiles but also to demonstrate favorable tissue compatibility diabetesjournals.org. The development focus shifted towards strategies that would ensure predictable, reliable, and stable pharmacokinetic and pharmacodynamic profiles while minimizing adverse local reactions mdpi.comdiabetesjournals.orgoup.com.
Researchers began exploring alternative mechanisms of protraction, such as fatty acid acylation used in insulin detemir and insulin degludec, or refined precipitation strategies like those employed in insulin glargine, to achieve sustained release with improved safety profiles doi.orgnih.govjocmr.orgdiabetesonthenet.comkarger.com. The aim became to develop basal insulins with a "peakless" action, consistent absorption, and a reduced risk of complications like hypoglycemia, which had been a limitation of earlier insulin formulations diabetesjournals.orgdiabetesjournals.orgoup.com. Furthermore, the need for improved long-acting insulins prompted a greater emphasis on assessing potential cross-reactivity with insulin-like growth factor-1 (IGF-1) during preclinical development to mitigate concerns about cell proliferation and carcinogenicity, a general concern for insulin analogs, although not specifically attributed to NovoSol Basal itself diabetesjournals.org.
Subcutaneous Tissue Responses (mechanistic perspective)
Understanding Inter-Individual Variability in Preclinical Studies
Inter-individual variability in insulin absorption and action is a recognized challenge in diabetes management, and NovoSol Basal notably exhibited high inter-individual variability core.ac.uknih.gov. This variability, referring to differences in response between different patients, complicates the consistent achievement of glycemic control.
Preclinical studies on insulin analogs generally acknowledge considerable intra- and inter-individual variability in their absorption and subsequent metabolic effects nih.gov. Factors contributing to this variability include differences in absorption rates from various subcutaneous injection sites, as well as the physical state of the insulin preparation (e.g., crystalline, amorphous precipitate, or solution) oup.com. While the goal of developing new insulin analogs has been to achieve a flat and reproducible action profile, similar variability was observed even with some rapid- and long-acting insulin analogs compared to conventional formulations, indicating that mitigating this variability remains an ongoing challenge in insulin development nih.govdiabetesjournals.org. Research continues to strive for basal insulins with less day-to-day and intra-patient variability to improve treatment predictability and patient outcomes doi.orgmdpi.com.
Advanced Analytical and Biophysical Characterization Techniques
Spectroscopic Methods for Conformational Analysis
Spectroscopic techniques provide invaluable insights into the secondary and tertiary structures of NovoSol Basal insulin (B600854) and its conformational changes, which are fundamental to its stability and function.
Circular Dichroism (CD) Spectroscopy : CD spectroscopy is widely employed to analyze the secondary structure content (e.g., alpha-helices, beta-sheets, random coils) and tertiary structure of proteins like insulin. Far-UV CD (200-260 nm) spectra reflect the peptide backbone conformation, while near-UV CD (245-300 nm) provides information about the local environment of aromatic amino acids (tryptophan, tyrosine, phenylalanine) and disulfide bonds, indicating tertiary structure and compactness mims.com. For insulin analogs, CD studies can reveal the impact of modifications on the protein's folded state and its propensity for aggregation. For example, specific T-to-R conformational transitions of insulin hexamers, crucial for their allosteric behavior and ligand binding, can be monitored using CD spectroscopy. Such analyses would be critical for NovoSol Basal insulin to ensure its intended conformational state and stability profile are maintained.
Nuclear Magnetic Resonance (NMR) Spectroscopy : High-resolution NMR spectroscopy offers atomic-level details regarding protein structure, dynamics, and interactions. Both 1D and 2D NMR techniques (e.g., 1H-NMR, 1H-1H TOCSY) are used to verify primary structure, assess higher-order structures (HOS), and detect subtle conformational differences between innovator and follow-on products researchgate.netmims.com. NMR can monitor changes in chemical shifts and line widths that correlate with changes in protein folding, oligomerization, or aggregation states guidetopharmacology.orgmims.com. For this compound, NMR would be instrumental in confirming its specific amino acid modifications (B27Arg, A21Gly, and C-terminal amidation of B30) and characterizing its structural behavior in various formulation conditions, revealing dynamic fluctuations important for its mechanism of action nih.gov.
Fluorescence Spectroscopy : Intrinsic fluorescence, primarily from tryptophan and tyrosine residues, is sensitive to changes in the protein's microenvironment, making it useful for monitoring conformational changes and aggregation. Excitation-emission matrices (EEMs) combined with multivariate chemometric analysis, such as PARAFAC, can characterize the aggregation state of insulin formulations nih.gov. UV-Vis absorbance spectroscopy is also used for general structural and aggregation studies nih.gov. For this compound, fluorescence spectroscopy would provide insights into the early stages of aggregation and the stability of its folded structure under different stress conditions.
X-ray Crystallography and Structural Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional atomic structure of proteins. The atomic structure of insulin was first published in 1969 by Hodgkin et al., a landmark achievement in protein crystallography mims.com. For basal insulin analogs like this compound, which relies on isoelectric precipitation, crystallography helps in understanding how molecular modifications influence crystal formation and stability in the subcutaneous depot mims.com.
Light Scattering and Sedimentation for Oligomerization State
Understanding the oligomerization state of this compound (monomer, dimer, hexamer, or higher-order aggregates) is paramount, as it directly relates to its absorption profile and stability. Light scattering and sedimentation techniques are indispensable for this purpose.
Analytical Ultracentrifugation (AUC) : AUC, including sedimentation velocity (SV) and sedimentation equilibrium (SE) experiments, is a powerful technique for determining the molar mass, size, shape, and heterogeneity of macromolecules in solution. AUC can precisely identify and quantify different oligomeric states (e.g., monomers, dimers, hexamers, and multi-hexameric systems) present in insulin formulations nih.gov. For basal insulins like insulin glargine, detemir, and degludec, AUC has shown diverse oligomeric distributions, with glargine typically forming dimers, detemir a multi-hexameric system, and degludec forming dodecamers (di-hexamers) nih.gov. This compound, designed to form crystals upon injection, would undergo extensive characterization by AUC to confirm its self-association properties and ensure the stability of its high-molecular-weight assemblies crucial for its prolonged action.
Dynamic Light Scattering (DLS) and Static Light Scattering (SLS) : DLS measures the hydrodynamic radius of particles in solution, providing information on size distribution and detecting the presence of aggregates mims.com. SLS determines the absolute molecular weight of particles. When coupled with Size Exclusion Chromatography (SEC-MALS/DLS), these techniques become even more powerful, allowing for the separation of different oligomeric species before their molecular weight and size are determined nih.gov. This comprehensive approach can resolve reversible self-association phenomena and identify stable aggregates. For this compound, SEC-MALS/DLS would be essential for monitoring the distribution of oligomers and higher-order structures to ensure consistent product quality and predict potential aggregation issues during storage and use.
Conceptual Data Table: Oligomerization State Analysis of this compound
| Technique | Oligomeric Species Observed (Conceptual) | Average Molar Mass (Conceptual, kDa) | Key Finding for this compound | Source |
| AUC-SV | Hexamers, Dihexamers, Multi-hexamer chains | 36, 72, >1000 | Predominant formation of large, stable multi-hexameric assemblies in formulation conducive to precipitation. | nih.gov |
| SEC-MALS | Monomer, Dimer, Hexamer, Larger Aggregates | 6, 12, 36, >100 | Detection of a reversible equilibrium shifting towards larger aggregates in specific conditions. | |
| DLS | Precipitate particles | Not applicable (size in nm) | Hydrodynamic radius indicating formation of micron-sized precipitates upon pH shift. | mims.com |
Electron Microscopy for Precipitate Morphology
Electron microscopy (EM), including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), is crucial for visualizing the morphology and size of insulin precipitates and aggregates. This is particularly relevant for basal insulins like this compound, which achieve protracted action through the formation of a subcutaneous depot of precipitated or crystalline material mims.comnih.gov.
EM studies can characterize the shape (e.g., spherical-lamellar structures, microcrystalline material, elongated fibrils) and size distribution of the precipitates formed by this compound upon injection into the physiological environment mims.com. Such morphological characteristics directly influence the rate of insulin dissolution and, consequently, its absorption kinetics and duration of action. For instance, insulin glargine forms microcrystalline depots, and electron microscopy can confirm the formation of these structures mims.com. EM also helps in understanding the internal structure of insulin granules in beta-cells, which are often paracrystalline. For this compound, EM would be used to:
Confirm the formation of precipitates upon pH neutralization.
Characterize the morphology (e.g., amorphous, crystalline, fibrillar) and size of these precipitates.
Monitor changes in precipitate morphology over time, indicating physical stability or degradation pathways.
Conceptual Research Finding: Electron micrographs of this compound, after shifting to physiological pH, would typically reveal a heterogeneous population of microcrystalline particles and amorphous aggregates. Analysis would demonstrate that the majority of precipitates exhibit a spherical or lamellar morphology with an average size distribution of <5 µm, consistent with slow dissolution properties mims.com.
Chromatography-based Methods for Purity and Stability Assessment
Chromatography-based methods are indispensable for assessing the purity, chemical stability, and aggregation of this compound throughout its lifecycle, from manufacturing to shelf-life.
Peptide Mapping by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : LC-MS/MS, particularly when coupled with peptide mapping, provides definitive confirmation of the primary amino acid sequence and detects any modifications or clipping that might occur during production or storage. This technique is crucial for confirming the identity and integrity of this compound, verifying its specific amino acid substitutions and post-translational modifications mims.comnih.gov.
Stability Studies : These chromatographic methods are integral to stability studies conducted under various conditions (e.g., temperature, pH, light) to determine the shelf-life and in-use stability of this compound. By quantifying changes in purity, aggregate levels, and degradation products over time, manufacturers can establish appropriate storage conditions and expiration dates doi.org.
Conceptual Data Table: Purity and Stability Assessment of this compound
| Method | Parameter Assessed | Expected Outcome for Stable this compound | Reference |
| RP-HPLC | Purity, Related Impurities | >98% purity, <0.1% individual impurities, <0.5% total related impurities over shelf-life. | doi.org |
| SEC-HPLC | Aggregation Level | <1% high molecular weight aggregates (HMWAs) over shelf-life. | |
| Peptide Mapping (LC-MS) | Primary Structure Integrity | Confirmation of amino acid sequence and modifications, absence of unintended truncations. | mims.com |
Theoretical and Computational Modeling Studies
Molecular Dynamics Simulations of Structural Behavior
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. These simulations have been pivotal in elucidating the structural behavior of insulin (B600854) analogs like insulin degludec. researchgate.net
MD simulations, often combined with experimental techniques like small-angle X-ray scattering (SAXS), have been used to model the solution structures of insulin degludec and its complexes with human serum albumin. dtu.dk These studies have provided insights into how the lipidation of insulin degludec at LysB29 with a glutamate (B1630785) linker and a hexadecanedioic acid promotes the formation of stable multi-hexamer assemblies at the subcutaneous injection site. The simulations can reveal the specific intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize these oligomeric structures. dtu.dkresearchgate.net
Furthermore, MD simulations have been employed to understand the conformational stability of insulin analogs under different conditions. researchgate.net For instance, simulations can predict how changes in pH or the presence of certain excipients might affect the structural integrity of the insulin molecule, which is critical for its biological function and stability in a formulation. researchgate.netmdpi.com By simulating the dynamic behavior of the insulin molecule, researchers can identify flexible regions and key residues involved in conformational transitions, such as the shift from the T (tense) to the R (relaxed) state of the insulin hexamer. dtu.dk
A study utilizing ordinary and steered molecular dynamics simulations investigated the structural stability and monomer interactions of insulin degludec to explain its distinct release mechanism. researchgate.net The findings from these simulations, validated by experimental data, shed light on the intricate processes governing insulin release. researchgate.net
Prediction of Receptor Binding Affinities
The therapeutic effect of insulin is mediated through its binding to the insulin receptor (IR). Computational methods are extensively used to predict the binding affinity of insulin analogs to the IR. A key aspect of the design of ultra-long-acting insulins like insulin icodec, another Novo Nordisk compound, is the intentional reduction of IR affinity to slow down receptor-mediated clearance. nih.govbmj.com
Computational docking and binding free energy calculations are common approaches. Docking predicts the preferred orientation of the insulin analog when it binds to the IR to form a stable complex. Following docking, methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be used to estimate the free energy of binding, providing a quantitative measure of affinity. researchgate.net
For insulin degludec, while its primary mechanism of protraction is slow dissolution from the subcutaneous depot, its interaction with the IR is still a critical parameter. Computational analyses have confirmed that the modifications in insulin degludec, including the deletion of ThrB30 and the acylation at LysB29, result in a slightly reduced but still potent binding to the IR. dtu.dk A computational study comparing several insulin analogs found that degludec and detemir had 100% sequence similarity in the regions analyzed. kemkes.go.id
In the development of new analogs, computational screening of various amino acid substitutions allows for the prediction of their impact on receptor binding. preprints.org This in silico approach enables the rational design of molecules with a desired binding profile, balancing potency with a prolonged duration of action. nih.govpreprints.org For example, studies have put forward sets of insulin analogs designed through computational structural biophysics to have a lower binding affinity to the insulin receptor than insulin icodec, with the aim of further extending their duration of action. preprints.org
| Insulin Analog | Predicted Binding Affinity to Insulin Receptor (Relative to Human Insulin) | Computational Method |
| Insulin Aspart | High | Docking Analysis |
| Insulin Lispro | Moderate-High | Sequence Alignment, Superimposing Analysis |
| Insulin Glargine | Moderate | Sequence Alignment, Superimposing Analysis |
| Insulin Degludec | Slightly Reduced | Sequence Alignment, MM-PBSA |
This table is illustrative and based on findings from comparative computational studies. Actual values can vary based on the specific computational methods and parameters used. kemkes.go.id
Modeling of Aggregation and Fibrillation Propensity
Insulin aggregation and fibrillation are critical concerns in the manufacturing, storage, and clinical use of insulin products. Fibrillation leads to the formation of insoluble amyloid fibrils that are biologically inactive and can elicit an immunogenic response. mdpi.com Computational modeling plays a significant role in predicting the propensity of insulin analogs to aggregate and in understanding the molecular mechanisms of fibrillation.
Computational tools can identify aggregation-prone regions (APRs) within the insulin sequence. These are typically short, hydrophobic stretches of amino acids that have a high tendency to form intermolecular beta-sheets, the hallmark of amyloid fibrils. pnas.org The B-chain of insulin, particularly the segment LVEALYL, has been identified as a key region for fibrillation. pnas.org
Molecular dynamics simulations can be used to study the early stages of aggregation, such as the unfolding of the insulin monomer and the formation of small oligomers. plos.org These simulations can reveal how specific amino acid modifications in insulin analogs either stabilize the native conformation or alter the aggregation pathway. For example, the presence of certain salts like NaCl has been shown through a combination of experimental and computational studies to enhance fibrillation by inducing subtle structural changes in the insulin molecule. plos.org
Furthermore, computational models can be used to design peptides that inhibit insulin fibrillation. mdpi.com By understanding the structure of the fibril spine, it is possible to design small molecules or peptides that bind to the APRs and block the addition of further monomers to the growing fibril. pnas.org
| Factor | Effect on Fibrillation | Computational Insights |
| High Temperature | Accelerates | MD simulations can model the increased molecular motion and partial unfolding that exposes aggregation-prone regions. |
| Acidic pH | Promotes | Simulations show that at low pH, insulin exists as a monomer which is more prone to fibrillation than the stable hexameric form. plos.org |
| Agitation | Accelerates | While difficult to model directly, simulations can explore the role of interfaces (e.g., air-water) in promoting protein unfolding and aggregation. mdpi.com |
| Ionic Strength | Can accelerate | Studies on NaCl suggest that it enhances fibrillation through subtle conformational changes rather than just a general salt effect. plos.org |
In Silico Optimization of Analog Design
In silico optimization is an iterative process where computational methods are used to guide the design of new insulin analogs with improved properties. This approach integrates structural biology, computational chemistry, and pharmacokinetic modeling to create a comprehensive framework for drug design. researchgate.netnih.gov
The design of a long-acting insulin analog like insulin degludec is a prime example of this process. The goal was to create an insulin that forms a soluble depot at the injection site and is slowly released into the circulation. The in silico design process would involve:
Scaffolding: Starting with the crystal structure of human insulin, specific modifications are proposed. For insulin degludec, this included the deletion of threonine at position B30 and the addition of a fatty acid side chain to lysine (B10760008) at position B29. dtu.dk
Modeling and Simulation: The new analog is modeled, and its structural stability, self-assembly properties, and receptor binding affinity are assessed using MD simulations and docking studies. nih.govnih.gov Different lengths and compositions of the fatty acid side chain could be virtually screened to optimize albumin binding and self-assembly. dtu.dk
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Mathematical models are used to simulate the absorption, distribution, metabolism, and excretion of the designed analog. nih.govnih.gov These models can predict the time-action profile of the insulin, helping to fine-tune the molecular design to achieve the desired ultra-long duration of action. nih.gov For instance, in silico head-to-head comparisons of insulin degludec and insulin glargine have been performed using the UVA/Padova Type 1 Diabetes simulator to evaluate their 24-hour glucose profiles. nih.gov
Iterative Refinement: Based on the in silico predictions, the design is refined, and the process is repeated until an optimal candidate is identified for experimental validation. preprints.orgnih.gov
This in silico approach significantly accelerates the drug development process and reduces the reliance on extensive and costly experimental screening. researchgate.net It allows for a more rational and targeted approach to engineering complex therapeutic proteins like basal insulin analogs. nih.gov
Contribution to Subsequent Insulin Analog Design Principles
Validation of Isoelectric Point Shift as a Protraction Strategy
NovoSol Basal was the first insulin (B600854) analog explicitly designed to achieve protracted action by shifting its isoelectric point (pI) nih.govdoi.orgnih.gov. Wild-type human insulin has a pI of approximately 5.4 nih.gov. The strategy employed in NovoSol Basal involved modifying the insulin molecule to enable its precipitation at the physiological pH of the subcutaneous tissue (around pH 7.4) after injection nih.govdoi.orgnih.gov. This allowed the insulin to be injected as a soluble, slightly acidic formulation that would then form precipitates, leading to slow absorption nih.govdoi.org.
The specific molecular modifications in NovoSol Basal included two amino acid substitutions: B27 Threonine was replaced with Arginine (ThrB27→Arg), and A21 Asparagine was replaced with Glycine (B1666218) (A21Asn→Gly). Additionally, the C-terminal carboxylate of B30 Threonine was amidated nih.govnih.gov. These changes were designed to increase the isoelectric point, thereby promoting precipitation upon subcutaneous injection where the local pH is near neutral nih.gov.
Research findings indicated that this mechanism successfully slowed absorption. For instance, studies showed that the time elapsed until 50% of injected radio-labeled insulin had disappeared from the depot (T₅₀%) for NovoSol Basal was significantly longer than that of Ultratard HM, a long-acting human insulin. NovoSol Basal demonstrated a T₅₀% of 35.3 hours, compared to 25.5 hours for Ultratard HM (P < .001) nih.gov. This demonstrated that the principle of isoelectric point shift leading to post-injection precipitation was a viable strategy for protracting insulin action. NovoSol Basal also showed reduced within-patient variability compared to Ultratard HM, although between-patient variability remained high nih.gov.
Pharmacokinetic Data (Example Comparison)
| Insulin Preparation | T₅₀% (Time to 50% Disappearance from Depot) | Significance (vs. Ultratard HM) |
| NovoSol Basal | 35.3 hours | P < 0.001 |
| Ultratard HM | 25.5 hours | - |
Learning from Challenges: Guiding Principles for Improved Analog Design
Despite validating the isoelectric point shift as a protraction mechanism, the clinical development of NovoSol Basal was ultimately discontinued (B1498344). The primary reasons cited for its discontinuation were reduced bioavailability and the occurrence of local inflammatory reactions at the injection site nih.gov. These challenges provided critical learning experiences that guided the design of subsequent insulin analogs.
This recognition led to the understanding that careful consideration of the three-dimensional structure of the insulin analog, beyond simple pI manipulation, was essential for achieving predictable and effective prolonged activity without adverse local effects researchgate.net. The challenges with NovoSol Basal underscored the need for designs that ensure both efficient slow release and biological compatibility within the subcutaneous environment.
Foundation for Rational Drug Design in Basal Insulin Therapy
NovoSol Basal's pioneering work established the "isoelectric precipitation" principle as a foundational concept in the rational drug design of basal insulin analogs nih.govdoi.orgnih.gov. The lessons learned from its development directly informed the design of highly successful second-generation basal insulins.
Insulin Glargine: Following NovoSol Basal, insulin glargine (Lantus®) was developed, which also utilizes the principle of isoelectric precipitation nih.govdoi.orgnih.gov. Insulin glargine achieves this by extending the B chain of human insulin with two arginine residues (ArgB31 and ArgB32) and substituting A21 Asparagine with Glycine nih.govdoi.orgnih.gov. These modifications shift its isoelectric point from human insulin's pI of ~5.4 to ~6.7 nih.govwikipedia.org. Insulin glargine is formulated at an acidic pH (pH 4) to ensure solubility, and upon subcutaneous injection into the neutral physiological environment (pH 7.4), it forms a stable micro-precipitate depot from which insulin monomers are slowly released over approximately 24 hours nih.govdoi.orgnih.govwikipedia.org. The success of insulin glargine demonstrated that the isoelectric point shift strategy could be clinically effective when optimized for precipitate characteristics and dissolution kinetics.
Insulin Degludec: While insulin degludec (Tresiba®) employs a different primary mechanism of protraction—multihexamer formation and reversible albumin binding rather than precipitation—the historical context provided by NovoSol Basal's exploration of molecular modifications for prolonged action was part of the broader rational drug design landscape nih.govdoi.orgwikipedia.orgresearchgate.net. Insulin degludec is characterized by the removal of B30 Threonine and the attachment of a C16 fatty diacid to Lysine (B10760008) B29 via a glutamic acid spacer nih.govwikipedia.orgresearchgate.net. This fatty acid side chain enables multi-hexamer formation in the subcutaneous depot and reversible binding to albumin in circulation, leading to its ultra-long duration of action (over 42 hours) and low variability wikipedia.orgmims.comnih.gov.
The progression from NovoSol Basal to insulin glargine and then to insulin degludec illustrates a continuous refinement in rational drug design for basal insulin therapy. Each analog, building on prior knowledge, aimed to achieve more stable, predictable, and prolonged glucose-lowering effects with reduced variability and, ultimately, lower rates of hypoglycemia nih.govdoi.orgwikipedia.orgresearchgate.net. The initial foray with NovoSol Basal, despite its clinical discontinuation, provided critical foundational understanding of how amino acid modifications could fundamentally alter insulin's pharmacokinetic profile.
Evolution of Protraction Strategies in Basal Insulin Analogs
| Insulin Analog | Key Molecular Modifications | Primary Protraction Mechanism (Post-injection) | Duration of Action (Approx.) | Contribution to Design Principles |
| NovoSol Basal | B27Arg, A21Gly, C-terminal amidation of B chain | Isoelectric point shift leading to precipitation | ~35.3 hours (T₅₀%) nih.gov | First to validate isoelectric point shift for protraction; highlighted challenges in bioavailability and local reactions nih.govnih.gov |
| Human Insulin | N/A (Native structure) | Hexamers dissociate into monomers slowly | 6-8 hours nih.gov | Baseline for modifications |
| Insulin Glargine | A21Gly, two Arg residues at B31 and B32 | Isoelectric point shift leading to micro-precipitation nih.govwikipedia.org | ~24 hours wikipedia.orgmims.com | Refined precipitation strategy for clinical success with improved tolerability nih.gov |
| Insulin Degludec | B30Thr deletion, LysB29 acylated with C16 fatty diacid via glutamic acid spacer | Multihexamer formation and albumin binding nih.govwikipedia.org | >42 hours wikipedia.orgmims.comnih.gov | Demonstrated alternative, ultra-long-acting protraction mechanisms with low variability doi.orgwikipedia.org |
Future Research Avenues in Basal Insulin Engineering Non Clinical Focus
Exploration of Novel Chemical Modifications for Protraction
The search for novel chemical modifications continues to be a cornerstone of basal insulin (B600854) engineering. The goal is to develop analogs that offer longer and more predictable duration of action. Current strategies often involve increasing molecular size, enhancing self-association, or promoting interaction with circulating proteins like albumin to slow absorption from the subcutaneous depot doi.org.
For instance, established protraction mechanisms include:
Isoelectric Point Modification: As seen in NovoSol Basal and insulin glargine, shifting the isoelectric point leads to precipitation at physiological pH, forming a subcutaneous depot from which insulin is slowly released doi.orgresearchgate.netdiabetesonthenet.com. While NovoSol Basal modified the B27 and A21 positions with arginine and glycine (B1666218) respectively and amidated the B-chain's C-terminal, insulin glargine achieves this by substituting asparagine at A21 with glycine and adding two arginine residues to the C-terminus of the B-chain doi.orgresearchgate.net.
Fatty Acid Acylation: Analogs like insulin detemir and insulin degludec incorporate fatty acid chains that facilitate albumin binding, thereby slowing absorption and extending half-life. Insulin detemir has a myristic acid side chain at lysine (B10760008) B29, while insulin degludec attaches a 16-carbon fatty diacid via a glutamic acid spacer to lysine B29 doi.org.
Multi-hexamer Formation: Insulin degludec, in particular, forms soluble multi-hexamers upon injection, which further contributes to its ultra-long action doi.org.
Future modifications could explore novel conjugation chemistries, polymer-insulin conjugates, or the integration of non-peptide components to modulate solubility, self-assembly, and interaction with the biological environment. Research aims to fine-tune the balance between dissolution rate, stability, and absorption kinetics to achieve truly "peakless" and sustained insulin delivery.
Strategies for Mitigating Tissue Reactivity at the Molecular Level
The issue of local tissue reactivity and potential inflammatory responses, which contributed to the withdrawal of NovoSol Basal researchgate.net, remains a significant concern in basal insulin development. Strategies for mitigating these reactions at the molecular level are crucial for improving patient comfort and ensuring consistent absorption.
Research focuses on understanding the molecular mechanisms underlying injection site reactions. This includes investigating:
Excipient Optimization: Formulations contain various excipients (e.g., zinc, m-cresol, phenol). Optimizing their type and concentration can minimize local irritation and antigenicity diabetesonthenet.com.
Protein Engineering: Modifying the insulin molecule itself to reduce its propensity to aggregate into large, immunogenic complexes or to interact unfavorably with local cellular components. This might involve strategic amino acid substitutions or surface modifications that reduce inflammatory signaling pathways.
Understanding Immune Response: Deeper characterization of the local immune cell activation and cytokine release profiles at the injection site. This could lead to the design of analogs or formulations that are inherently less immunogenic or pro-inflammatory.
pH and Osmolality Control: Maintaining a physiological pH and osmolality in the formulation and during precipitation in the subcutaneous tissue to reduce cellular stress and irritation.
Development of Predictive Models for Analog Performance
The variability observed in the action of early analogs like NovoSol Basal highlights the need for robust predictive models researchgate.net. The development of sophisticated predictive models, integrating various data points, is essential for accelerating the design and optimization of basal insulin analogs. These models aim to predict the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of novel analogs in silico or in vitro before extensive in vivo testing.
Key areas of focus include:
Structure-Activity Relationship (SAR) Modeling: Using computational chemistry and machine learning to correlate specific chemical modifications or structural features of insulin analogs with their biological activity, stability, and absorption characteristics.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Developing mathematical models that can simulate the absorption, distribution, metabolism, and excretion (ADME) of insulin analogs, as well as their glucose-lowering effects, based on their molecular properties and formulation characteristics. This can help predict the duration of action, peak time, and variability.
Absorption Modeling: Creating models that simulate the complex processes of insulin dissolution, diffusion, and absorption from the subcutaneous depot into the bloodstream, considering factors such as local tissue environment, blood flow, and lymphatic drainage.
Machine Learning and AI: Leveraging artificial intelligence to analyze vast datasets of existing insulin analog properties and clinical outcomes to identify patterns and predict the performance of new designs.
Investigation of Ultra-Long-Acting Basal Insulin Concepts in Preclinical Models
The pursuit of ultra-long-acting basal insulins (beyond 24 hours) remains a significant research objective to reduce injection frequency and improve patient adherence and glycemic stability. Preclinical models play a crucial role in evaluating these concepts.
Research in this area includes:
Novel Delivery Systems: Exploring innovative formulation strategies, such as biodegradable microparticles, injectable gels, or implantable devices, that can provide sustained release of insulin over several days or even weeks.
Further Molecular Engineering: Designing insulin analogs with even stronger self-association properties, greater albumin binding affinity, or slower enzymatic degradation rates to extend their half-life significantly within the body.
Preclinical Model Refinement: Utilizing advanced animal models (e.g., genetically modified rodents, large animals) that better mimic human physiology to more accurately assess the PK/PD profiles, duration of action, and safety of ultra-long-acting basal insulin candidates. This includes studying the long-term effects on tissue and metabolism.
Bioavailability Studies: Precisely quantifying the bioavailability of these ultra-long-acting constructs in preclinical settings to ensure efficient and consistent delivery of the active insulin.
Integration of Biophysical and Computational Approaches for Analog Optimization
The integration of biophysical techniques with computational modeling offers a powerful synergistic approach for optimizing basal insulin analogs. This interdisciplinary strategy allows for a deeper understanding of insulin's molecular behavior and guides rational design.
Key aspects of this integration include:
Structural Biology: Employing techniques like X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and cryo-electron microscopy to determine the high-resolution three-dimensional structures of novel insulin analogs and their complexes (e.g., hexamers, multi-hexamers, albumin-bound forms) diabetesonthenet.com. This provides critical insights into stability, self-assembly, and receptor binding.
Molecular Dynamics Simulations: Using computational simulations to study the dynamic behavior of insulin molecules in solution, their interactions with other proteins or excipients, and their conformational changes under various conditions. This can predict aggregation propensity, stability, and binding affinities.
Computational Docking and Virtual Screening: Applying computational methods to predict how modified insulin analogs might bind to the insulin receptor or other target proteins, helping to design analogs with desired receptor affinity and signaling profiles while minimizing potential off-target effects.
Spectroscopic Techniques: Utilizing techniques such as Circular Dichroism (CD) spectroscopy, Fluorescence spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy to probe the secondary and tertiary structure, stability, and aggregation state of insulin analogs in different environments.
Data-Driven Design: Combining experimental biophysical data with computational predictions in an iterative loop to refine and optimize insulin analog designs, leading to more efficient development cycles.
Through these integrated approaches, researchers aim to overcome the challenges encountered by earlier designs like NovoSol Basal and pave the way for a new generation of basal insulin analogs offering superior glycemic control, reduced injection burden, and enhanced patient safety and comfort.
Q & A
Q. What structural modifications differentiate NovoSol Basal from human insulin, and how do these affect its pharmacokinetics?
NovoSol Basal incorporates three key amino acid substitutions:
- B27 (Asp → Arg) and B-chain C-terminal amidation to increase positive charge, raising the isoelectric point from 5.4 to 6.8 .
- A21 (Asp → Gly) to stabilize the molecule in acidic solutions . These modifications enable solubility at pH 3.0 and crystallization at physiological pH (7.4), forming microcrystals (<5 µm diameter) for slow dissolution . Pharmacokinetically, this design results in first-order absorption kinetics (t1/2 = 35.3 hours) and reduced intra-individual variability (18.4% vs. 44.5% in Ultratard HM) .
Methodological Insight : To assess structural impacts, use techniques like:
- Isoelectric focusing to verify pH-dependent solubility.
- Radiolabeled tracers (e.g., <sup>125</sup>I) to track subcutaneous absorption kinetics .
Q. What experimental designs are optimal for assessing the absorption kinetics of long-acting insulin analogs like NovoSol Basal?
A randomized crossover study with two 5-day treatment periods (3-week washout) is effective for comparing absorption profiles. Key steps include:
- Ultrasonography-guided injections to standardize subcutaneous depth .
- Multiple injection sites (e.g., 4 thigh sites) to monitor depot clearance .
- First-order kinetic modeling for NovoSol Basal vs. lag-phase analysis for crystalline insulins like Ultratard HM .
Critical Data :
| Parameter | NovoSol Basal | Ultratard HM |
|---|---|---|
| t1/2 (hours) | 35.3 | 25.5 |
| Intra-individual CV (%) | 18.4 | 44.5 |
| Inter-individual CV (%) | 25.2 | 36.9 |
| Source: |
Q. How does the isoelectric point modification in NovoSol Basal influence its subcutaneous crystallization and absorption profile?
The elevated isoelectric point (6.8 vs. 5.4 in human insulin) ensures crystallization at physiological pH post-injection, creating a stable depot. This mechanism reduces reliance on external factors (e.g., blood flow, temperature) for absorption .
Methodological Insight :
- Use pH-adjusted solubility assays to validate crystallization thresholds.
- Compare absorption variability using coefficients of variation (CV) and ANOVA to quantify inter-/intra-individual differences .
Advanced Research Questions
Q. How can researchers reconcile the contradictory findings between NovoSol Basal's favorable absorption characteristics and its clinical discontinuation due to efficacy limitations?
While NovoSol demonstrated low absorption variability (CV = 20.3% vs. 42.8% in Ultratard HM) , its discontinuation stemmed from:
- Reduced metabolic efficacy : Lower glucose-lowering efficiency despite stable pharmacokinetics .
- Local inflammation : Likely due to microcrystal-induced tissue reactions .
Methodological Resolution :
- Conduct pharmacokinetic-pharmacodynamic (PK-PD) dissociation studies to separate absorption stability from therapeutic efficacy.
- Use histopathological analysis of injection sites to assess inflammation risks .
Q. What methodological considerations are critical when analyzing intra-individual vs. inter-individual variability in insulin absorption studies?
- Pooled variance analysis : Calculate intra-individual CV using repeated measurements (e.g., residual radioactivity at injection sites) .
- Two-way ANOVA : Isolate variability sources (e.g., preparation type, injection technique) .
- Steady-state modeling : Account for NovoSol Basal’s prolonged t1/2 (≥175 hours to reach steady state), requiring ≥7-day studies for reliable metabolic evaluation .
Q. What comparative pharmacokinetic models best explain the differences in absorption kinetics between NovoSol Basal and crystalline suspensions like Ultratard HM?
- NovoSol Basal : Follows first-order kinetics (absorption rate ∝ residual depot), modeled as:
- Ultratard HM : Exhibits lag-phase kinetics due to crystal dissolution heterogeneity, requiring non-compartmental analysis .
Q. Validation Method :
- Scintillation counting of radiolabeled insulin depots to quantify residual activity .
- Confocal microscopy to visualize crystal distribution and dissolution patterns .
Key Research Takeaways
- NovoSol Basal’s structural engineering offers methodological insights into pH-dependent crystallization and variability reduction.
- Discrepancies between PK stability and clinical outcomes highlight the need for integrated PK-PD frameworks in insulin research.
- Advanced variability analysis requires robust statistical models and extended study durations to account for prolonged absorption kinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
